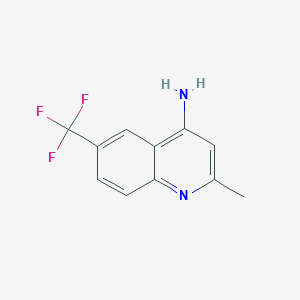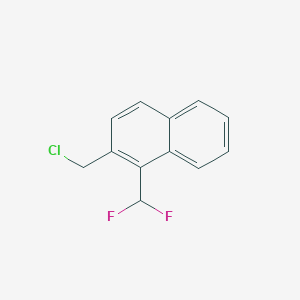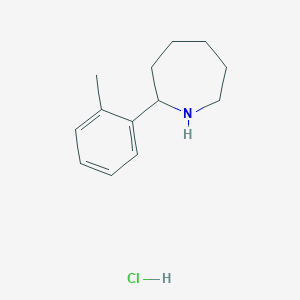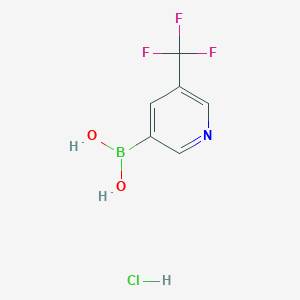
(1-((Methoxycarbonyl)amino)cyclopropyl)methyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-((Methoxycarbonyl)amino)cyclopropyl)methyl methanesulfonate is a chemical compound with the molecular formula C7H13NO5S and a molecular weight of 223.25 g/mol . It is known for its unique structure, which includes a cyclopropyl ring and a methanesulfonate group. This compound is used in various scientific research applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-((Methoxycarbonyl)amino)cyclopropyl)methyl methanesulfonate typically involves the reaction of cyclopropylmethylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
(1-((Methoxycarbonyl)amino)cyclopropyl)methyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to produce the corresponding alcohol and methanesulfonic acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the cyclopropyl ring .
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a cyclopropylmethylamine derivative, while hydrolysis would produce cyclopropylmethanol .
Aplicaciones Científicas De Investigación
(1-((Methoxycarbonyl)amino)cyclopropyl)methyl methanesulfonate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-((Methoxycarbonyl)amino)cyclopropyl)methyl methanesulfonate involves its ability to act as an electrophile, reacting with nucleophiles in various biochemical pathways. The methanesulfonate group is a good leaving group, facilitating these reactions. The cyclopropyl ring provides stability and rigidity to the molecule, making it a valuable tool in studies involving molecular interactions .
Comparación Con Compuestos Similares
Similar Compounds
1-Aminocyclopropane 1-Carboxylic Acid: This compound is a precursor to the plant hormone ethylene and has similar structural features.
Cyclopropylmethylamine: This compound shares the cyclopropylmethyl group but lacks the methanesulfonate functionality.
Uniqueness
(1-((Methoxycarbonyl)amino)cyclopropyl)methyl methanesulfonate is unique due to its combination of a cyclopropyl ring and a methanesulfonate group. This combination provides both stability and reactivity, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C7H13NO5S |
|---|---|
Peso molecular |
223.25 g/mol |
Nombre IUPAC |
[1-(methoxycarbonylamino)cyclopropyl]methyl methanesulfonate |
InChI |
InChI=1S/C7H13NO5S/c1-12-6(9)8-7(3-4-7)5-13-14(2,10)11/h3-5H2,1-2H3,(H,8,9) |
Clave InChI |
VKOSBGGVZMBHRX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NC1(CC1)COS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-methyl-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B15067493.png)
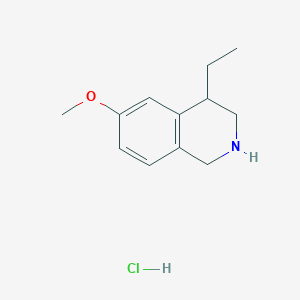
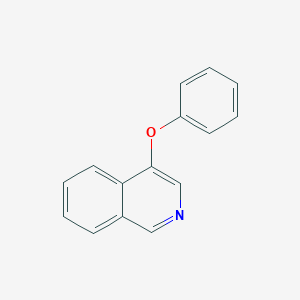
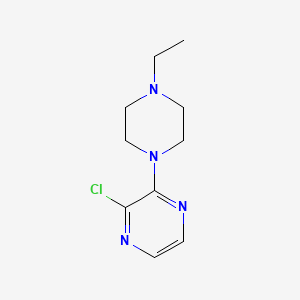
![4-Amino-2-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid](/img/structure/B15067517.png)
![cis-2-(2,2,2-Trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B15067521.png)

![3,5-Dimethyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B15067533.png)

